molecular formula C9H9N3Se B14436275 2-Hydrazinyl-4-phenyl-1,3-selenazole CAS No. 73753-34-1

2-Hydrazinyl-4-phenyl-1,3-selenazole

Cat. No.: B14436275
CAS No.: 73753-34-1
M. Wt: 238.16 g/mol
InChI Key: DEBPJAPNJASJDU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-phenyl-1,3-selenazole is a heterocyclic compound containing selenium. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Selenium-containing heterocycles, such as this compound, have garnered attention for their potential pharmacological properties, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenyl-1,3-selenazole typically involves the Hantzsch-type condensation reaction. This method includes the reaction of aroyl-selenosemicarbazide with α-halogenocarbonyl derivatives in solvents like DMF and anhydrous acetone. The reaction mixture is stirred at room temperature for 24 hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-phenyl-1,3-selenazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    2-Hydrazinyl-4-phenyl-1,3-thiazole: Similar structure but contains sulfur instead of selenium.

    2-Amino-4-phenyl-1,3-selenazole: Lacks the hydrazinyl group but retains the selenazole core.

Uniqueness: 2-Hydrazinyl-4-phenyl-1,3-selenazole is unique due to the presence of both the hydrazinyl group and the selenium atom in its structure. This combination imparts distinct biological activities, such as enhanced cytotoxicity and antioxidant properties, compared to its sulfur analogs .

Properties

CAS No.

73753-34-1

Molecular Formula

C9H9N3Se

Molecular Weight

238.16 g/mol

IUPAC Name

(4-phenyl-1,3-selenazol-2-yl)hydrazine

InChI

InChI=1S/C9H9N3Se/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)

InChI Key

DEBPJAPNJASJDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Se]C(=N2)NN

Origin of Product

United States

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